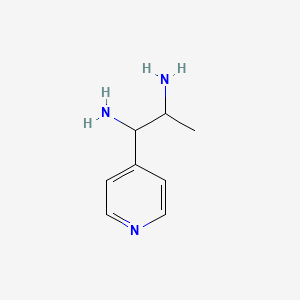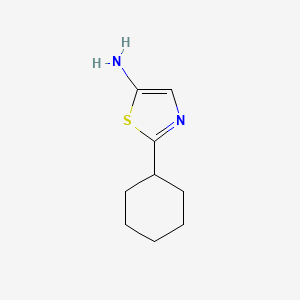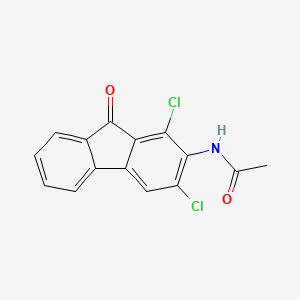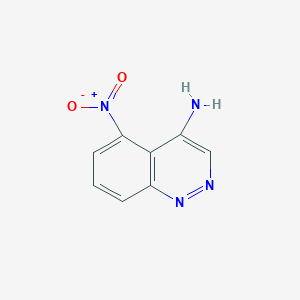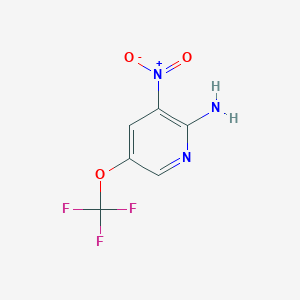
D-H-Glu-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-H-Glu-pNA, also known as D-H-Glu-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is composed of a peptide linked to a chromophore, p-nitroaniline, which produces a yellow color upon hydrolysis. This compound is widely utilized in enzymatic activity studies, particularly for serine proteases involved in coagulation and fibrinolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-H-Glu-pNA involves the coupling of D-glutamic acid with p-nitroaniline. The process typically begins with the protection of the amino group of D-glutamic acid, followed by the activation of the carboxyl group. The activated carboxyl group then reacts with p-nitroaniline to form the desired peptide bond. The final step involves deprotection to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
D-H-Glu-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires specific proteolytic enzymes, such as serine proteases, and is conducted under physiological conditions (pH 7.4, 37°C). Buffers like Tris-HCl are commonly used to maintain the pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which produces a yellow color that can be measured at 405 nm using a spectrophotometer .
Aplicaciones Científicas De Investigación
D-H-Glu-pNA is extensively used in scientific research for various applications:
Biochemistry: It serves as a substrate for studying the activity of serine proteases and other proteolytic enzymes.
Pharmaceutical Industry: It is employed in drug development to screen for potential inhibitors of proteolytic enzymes.
Biotechnology: It is utilized in the production of recombinant proteins to monitor and optimize protease activity during purification processes.
Mecanismo De Acción
D-H-Glu-pNA exerts its effects through enzymatic hydrolysis. The compound acts as a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantified spectrophotometrically, providing a measure of enzyme activity. The molecular targets of this compound are primarily serine proteases, which play crucial roles in various physiological processes, including blood coagulation and fibrinolysis .
Comparación Con Compuestos Similares
Similar Compounds
H-Glu-pNA: Similar to D-H-Glu-pNA but with L-glutamic acid instead of D-glutamic acid.
H-β-Ala-Gly-Arg-pNA: Another chromogenic substrate used for measuring thrombin activity.
ZGGR-AMC: A fluorogenic substrate used for detecting protease activity.
Uniqueness
This compound is unique due to its specific structure, which allows it to be selectively hydrolyzed by certain proteolytic enzymes. This specificity makes it a valuable tool in biochemical assays for studying enzyme kinetics and screening enzyme inhibitors .
Propiedades
Fórmula molecular |
C11H13N3O5 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
(4R)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m1/s1 |
Clave InChI |
JXQXNQKTUGNZLD-SECBINFHSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)[C@@H](CCC(=O)O)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


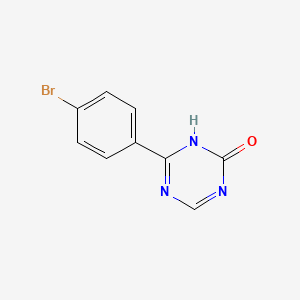
![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)

![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)
